molecular formula C10H12N2O4 B11060853 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11060853
M. Wt: 224.21 g/mol
InChI Key: PJYZSQXUHSIONZ-UHFFFAOYSA-N
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Description

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with carbamoyl, ethyl, methyl, and carboxylic acid groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. This reaction typically proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor agonist/antagonist.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Shares the pyridine ring structure but lacks the carbamoyl, ethyl, and methyl substitutions.

    4-Carbamoyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but without the ethyl and methyl groups.

Uniqueness: 4-Carbamoyl-5-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses in various scientific fields.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-carbamoyl-5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-3-5-4(2)12-9(14)7(10(15)16)6(5)8(11)13/h3H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)

InChI Key

PJYZSQXUHSIONZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1C(=O)N)C(=O)O)C

Origin of Product

United States

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